molecular formula C9H13NO B13680523 2-Amino-3-isopropylphenol

2-Amino-3-isopropylphenol

Katalognummer: B13680523
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: DAIZNEMAGMWZKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-isopropylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the ortho position and an isopropyl group at the meta position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-isopropylphenol typically involves the nitration of 3-isopropylphenol followed by reduction. The nitration process introduces a nitro group at the ortho position relative to the hydroxyl group. This is followed by catalytic hydrogenation or reduction using reagents like iron and hydrochloric acid to convert the nitro group to an amino group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the nitration and reduction steps. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitroso or nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or iron and hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of halogenated phenols.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-isopropylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-isopropylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-Amino-4-isopropylphenol: Similar structure but with the amino group at the para position.

    2-Amino-3-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.

    2-Amino-3-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: 2-Amino-3-isopropylphenol is unique due to the specific positioning of the amino and isopropyl groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

2-amino-3-propan-2-ylphenol

InChI

InChI=1S/C9H13NO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,10H2,1-2H3

InChI-Schlüssel

DAIZNEMAGMWZKY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.